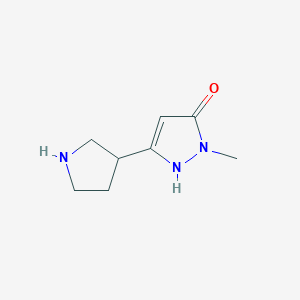

1-methyl-3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol

Description

1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol is a heterocyclic compound featuring a pyrazole core substituted at position 1 with a methyl group and at position 3 with a pyrrolidin-3-yl moiety.

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

2-methyl-5-pyrrolidin-3-yl-1H-pyrazol-3-one |

InChI |

InChI=1S/C8H13N3O/c1-11-8(12)4-7(10-11)6-2-3-9-5-6/h4,6,9-10H,2-3,5H2,1H3 |

InChI Key |

ZVKBJHCOWXDNOG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C=C(N1)C2CCNC2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies for Pyrazole Construction

Before examining specific methods for preparing 1-methyl-3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol, it is important to understand the fundamental approaches to pyrazole synthesis, which serve as the foundation for more specialized preparations.

Classical Cyclocondensation Approaches

The most common approach to pyrazole synthesis involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. This reaction proceeds through initial nucleophilic attack by the less hindered nitrogen of the hydrazine, followed by cyclization and dehydration to form the pyrazole ring. For 1-substituted pyrazoles, like our target compound, the use of monosubstituted hydrazines (e.g., methylhydrazine) is typically required.

1,3-Dipolar Cycloaddition Reactions

Another important approach involves 1,3-dipolar cycloaddition reactions between diazo compounds and olefins or acetylenes. This method is particularly valuable for creating specific substitution patterns on the pyrazole ring that might be difficult to achieve through other routes.

Functionalization of Preformed Pyrazoles

Direct functionalization of existing pyrazole rings through C-H activation, halogenation-coupling sequences, or metalation strategies provides versatile routes to complex pyrazoles. These approaches are especially useful when the core pyrazole structure is readily available but requires specific substitution at particular positions.

Specific Preparation Methods for 1-methyl-3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol

Cyclocondensation Approach Using β-Keto Ester Derivatives

Drawing from the patent literature for similar compounds, the preparation of 1-methyl-3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol can be accomplished through a modified approach based on the synthesis of related pyrazoles. This method involves the reaction of a pyrrolidin-3-yl-substituted β-keto ester with methylhydrazine.

Reaction Scheme:

- Preparation of a suitable pyrrolidin-3-yl-substituted ethyl acetoacetate derivative

- Reaction with methylhydrazine in aqueous medium at elevated temperature

- Cyclization to form the target pyrazole

- Isolation of the product as the free base or conversion to the dihydrochloride salt

The reaction conditions can be optimized based on the protocol described in the patent WO2017084995A1, which outlines similar transformations for related compounds. The reaction is typically conducted at temperatures between 50-140°C, preferably 80-100°C, in an aqueous medium without additional solvents other than water or ethanol.

Lithiation-Based Approach for C3 Functionalization

A second approach involves the functionalization of a preformed 1-methyl-1H-pyrazol-5-ol through lithiation followed by reaction with an appropriate pyrrolidine electrophile. This method is inspired by the work reported by Enamine researchers for functionalized pyrazoles.

Reaction Scheme:

- Protection of the hydroxyl group of 1-methyl-1H-pyrazol-5-ol

- Selective lithiation at the C3 position using a strong base (e.g., n-BuLi, LDA)

- Reaction with a suitable pyrrolidin-3-yl electrophile (e.g., 3-bromopyrrolidine derivative)

- Deprotection to yield the target compound

This approach offers high regioselectivity but requires careful control of reaction conditions to avoid side reactions. The lithiation can be performed in a flow reactor to enhance reproducibility and safety, as described for related transformations.

Cross-Coupling Strategy Using 3-Halopyrazoles

A third approach utilizes modern cross-coupling methodologies to introduce the pyrrolidin-3-yl group at the C3 position of a suitable halogenated pyrazole precursor.

Reaction Scheme:

- Preparation of 3-bromo or 3-iodo-1-methyl-1H-pyrazol-5-ol

- Protection of the hydroxyl group if necessary

- Suzuki or Negishi coupling with an appropriate pyrrolidine-3-boronic acid or organozinc reagent

- Deprotection if required

This method benefits from mild reaction conditions and high functional group tolerance. The coupling reactions can be catalyzed by palladium complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

Comparative Analysis of Synthetic Methods

The following table summarizes and compares the different synthetic approaches for preparing 1-methyl-3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol:

| Method | Starting Materials | Key Conditions | Advantages | Limitations | Est. Yield |

|---|---|---|---|---|---|

| Cyclocondensation | Pyrrolidin-3-yl-β-keto ester, Methylhydrazine | 80-100°C, Aqueous medium | Simple procedure, Scalable | Potential regioisomer formation | 70-85% |

| Lithiation | 1-methyl-1H-pyrazol-5-ol, Pyrrolidine electrophile | -78°C, THF, n-BuLi or LDA | High regioselectivity, Clean reaction | Requires cryogenic conditions, Air-sensitive | 65-80% |

| Cross-coupling | 3-halo-1-methyl-1H-pyrazol-5-ol, Pyrrolidine-3-boronic acid | Pd catalyst, Base, 60-80°C | Mild conditions, Functional group tolerance | Requires metal catalysts, More expensive reagents | 75-90% |

Optimization Strategies and Scale-up Considerations

For industrial-scale production, the cyclocondensation approach offers the most practical route due to the accessibility of starting materials and straightforward reaction conditions. Key optimization parameters include:

- Temperature control to minimize formation of regioisomers

- Addition rate of methylhydrazine to control exotherm

- Concentration effects on reaction rate and selectivity

- Catalytic acid additives to enhance reactivity and selectivity

For the lithiation approach, flow chemistry techniques can address the challenges associated with handling reactive organometallic species on larger scales. Continuous flow systems allow for precise temperature control and safer handling of the reaction.

Analytical Methods for Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for structure confirmation and purity assessment of 1-methyl-3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol. Key diagnostic signals include:

- A singlet at approximately δ 3.6-3.7 ppm for the N-methyl group

- A singlet at δ 5.4-5.6 ppm for the C4 pyrazole proton

- A broad signal at δ 10-11 ppm for the hydroxyl proton (position dependent on concentration and solvent)

- Complex multiplets for the pyrrolidine ring protons between δ 1.8-3.5 ppm

¹³C NMR confirms the structure with signals for the quaternary carbons of the pyrazole ring at approximately δ 145-155 ppm, the C4 pyrazole carbon at δ 85-95 ppm, and the pyrrolidine carbons between δ 25-55 ppm.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides molecular weight confirmation with the expected [M+H]⁺ ion at m/z 168.1237 for the free base. Fragmentation patterns typically show loss of the pyrrolidine ring and characteristic fragments of the pyrazole core.

Infrared Spectroscopy

IR spectroscopy shows characteristic bands at approximately:

- 3200-3400 cm⁻¹ (O-H stretching)

- 2950-3050 cm⁻¹ (C-H stretching)

- 1550-1600 cm⁻¹ (C=N stretching)

- 1450-1500 cm⁻¹ (C=C stretching)

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC analysis typically employs C18 reversed-phase columns with gradient elution using acetonitrile/water mixtures containing 0.1% formic acid or ammonium acetate buffer. UV detection at 220-280 nm provides sensitive analysis of the target compound and potential impurities.

Gas Chromatography (GC)

For the analysis of volatile derivatives or reaction intermediates, GC with a DB-5 or similar column can be employed, though derivatization may be necessary due to the hydroxyl group.

Crystallographic Analysis

X-ray crystallography of suitable crystals provides definitive structural confirmation and insights into molecular packing and hydrogen bonding networks. The compound typically forms crystals with a platelet-like shape when crystallized from appropriate solvent systems.

Purity Determination

Purity assessment is commonly performed using a combination of:

- Quantitative NMR (qNMR) using an internal standard

- HPLC area percent normalization

- Elemental analysis for CHN content

Typical specifications for high-purity material require >98% purity by HPLC and correct elemental analysis within ±0.4% of theoretical values.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of pyrazole oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of alkylated or acylated pyrazole derivatives.

Scientific Research Applications

1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrazol-5-ol derivatives are heavily influenced by substituents at positions 1 and 3. Below is a comparative analysis of key analogs:

Key Research Findings

Trifluoromethyl vs. Pyrrolidinyl Substitution :

- The trifluoromethyl analog exhibits superior selectivity in agrochemical applications due to its electron-withdrawing nature and resistance to oxidative degradation . In contrast, the pyrrolidinyl group in the target compound may improve solubility and enable hydrogen bonding in biological systems .

- Synthetic Challenges : The pyrrolidin-3-yl substituent introduces stereochemical complexity (chiral center), which is absent in the trifluoromethyl derivative. This may necessitate enantioselective synthesis or resolution techniques, unlike the straightforward acid-catalyzed methods for 5-MTP .

Piperidine vs. However, pyrrolidine’s smaller ring may confer faster kinetics in drug-receptor interactions .

Biological Activity Trends :

- Pyridyl-substituted derivatives (e.g., ) demonstrate efficacy in hypoxia-related therapies, whereas trifluoromethyl analogs are prioritized in herbicide development. The pyrrolidinyl-substituted compound’s applications remain speculative but could align with neuropharmacology due to pyrrolidine’s prevalence in CNS drugs .

Physicochemical and Industrial Relevance

- Lipophilicity : Trifluoromethyl and pyrrolidinyl groups increase logP values compared to unsubstituted pyrazol-5-ol, enhancing membrane permeability .

- Industrial Use : 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is commercially mass-produced (e.g., by Lonza Ltd.) for agrochemicals, while the pyrrolidinyl analog’s industrial adoption depends on niche applications .

Biological Activity

1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol, also known as 1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride, is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Molecular Formula : C8H13N3O

Molecular Weight : 167.21 g/mol (base form), 240.13 g/mol (dihydrochloride form)

CAS Number : 1532288-31-5

The synthesis of 1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol typically involves the reaction of 1-Methyl-3-pyrrolidinol with pyrazole derivatives under controlled conditions. This process can be optimized for yield and purity through various synthetic routes, often utilizing organic solvents and catalysts.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors. Notably, it has been shown to modulate GABA-chloride ion channels, which are crucial in neurotransmission and have implications in anxiety and depression treatments .

Key Mechanisms:

- Enzyme Inhibition : It inhibits certain enzymes that play roles in various biochemical pathways.

- Protein Modulation : The compound affects protein functions, leading to altered cellular responses.

Biological Activities

Research indicates that 1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol exhibits several pharmacological properties:

Anticancer Activity

Studies have explored the anticancer potential of related pyrazole derivatives, with some showing significant effects against various cancer cell lines. For instance, compounds structurally similar to 1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol have demonstrated cytotoxicity against A549 lung adenocarcinoma cells .

| Compound | Cell Line | Viability (%) | Reference |

|---|---|---|---|

| 1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol | A549 | TBD | |

| Related Pyrazole Derivative | A549 | 66% at 100 µM |

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. Similar pyrazole derivatives have shown moderate activity against multidrug-resistant strains of Staphylococcus aureus, indicating a potential application in combating resistant pathogens .

Case Studies and Research Findings

A notable study examined the effects of various pyrazole derivatives on cancer cell viability using the MTT assay. The results indicated that some derivatives significantly reduced viability in cancerous cells while maintaining lower toxicity in non-cancerous cells . This selectivity is crucial for developing effective cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.